In Vivo Toxicity Profile: Superior Survival and Growth in a Rodent Model Compared to p-Chlorophenylalanine
In a comparative study using developing rats, (S)-α-methylphenylalanine demonstrated a significantly better safety profile than the related analog p-chlorophenylalanine (PCPA) for inducing chronic hyperphenylalaninemia [1]. While both compounds increased plasma phenylalanine, treatment with p-chlorophenylalanine led to a 30-60% mortality rate and a 27-52% decrease in body weight. In stark contrast, rats treated with α-methylphenylalanine showed no growth deficit or signs of toxicity, such as cataracts, establishing it as a more suitable model for the human disease phenylketonuria [2].
| Evidence Dimension | Toxicity and Growth in Developing Rats |
|---|---|
| Target Compound Data | 0% mortality; no growth deficit; no signs of toxicity (e.g., cataracts) |
| Comparator Or Baseline | p-Chlorophenylalanine (PCPA): 30-60% mortality rate; 27-52% decrease in body weight |
| Quantified Difference | Mortality: 30-60% absolute reduction; Body weight: 27-52% improvement in growth |
| Conditions | Chronic hyperphenylalaninemia model in suckling and weaned developing rats |
Why This Matters
For researchers requiring a non-lethal, metabolically stable inducer of hyperphenylalaninemia in animal models, this compound offers a substantial advantage over p-chlorophenylalanine, ensuring experimental integrity and reducing animal welfare concerns.
- [1] Greengard, O., Yoss, M. S., & Del Valle, J. A. (1976). Alpha-methylphenylalanine, a new inducer of chronic hyperphenylalaninemia in suckling rats. Science, 192(4243), 1007–1008. View Source
- [2] Delvalle, J. A., Dienel, G., & Greengard, O. (1978). Comparison of α-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 170(3), 449–459. View Source
